5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as [5-(5-formylthiophen-2-yl)thiophen-2-yl]boronic acid. This nomenclature explicitly describes the structural connectivity, indicating the presence of two thiophene rings linked through position 2 and position 5, with the terminal thiophene bearing a formyl substituent at position 5, and the connecting thiophene carrying the boronic acid functionality at position 2. The Chemical Abstracts Service has assigned registry number 1369328-62-0 to this compound, providing a unique numerical identifier for database searches and regulatory purposes.
The compound exhibits multiple systematic synonyms that reflect alternative naming conventions and structural descriptions. Primary alternatives include 5'-Formyl-2,2'-bithiophene-5-boronic acid and this compound, both of which emphasize the bithiophene core structure with positional designation of functional groups. Additional nomenclature variations encompass (5'-Formyl-[2,2'-bithiophen]-5-yl)boronic acid and B-(5'-formyl[2,2'-bithiophen]-5-yl)boronic acid, which specifically highlight the boronic acid substitution pattern. The European Community has assigned multiple EC numbers including 811-036-9, 932-540-6, and 932-852-2, reflecting different registration contexts and purity specifications.
Properties
IUPAC Name |
[5-(5-formylthiophen-2-yl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIOTSOSMWVMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369328-62-0 | |
| Record name | 5'-Formyl-2,2'-bithiophene-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Magnesium-Mediated Boronic Ester Formation
A recent Chinese patent (CN103044470A) describes an efficient method to prepare 5-formyl-3-thienyl boronic acid pinacol ester, which is closely related to 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid. The method involves:
- Reacting 4-bromo-thiophene-2-methylaldehyde with magnesium metal and an alkoxy boronic acid pinacol ester in an ether solvent.
- Heating the mixture to reflux (35–100 °C) under argon atmosphere.
- Acidic aqueous work-up to adjust pH to 4–5.
- Extraction with organic solvents (e.g., ethyl acetate).
- Concentration and crystallization with solvents like n-heptane to isolate the product.
| Parameter | Details |
|---|---|
| Starting material | 4-Bromo-thiophene-2-methylaldehyde |
| Metal reagent | Magnesium metal (1.0–1.5 equivalents) |
| Boronic ester reagent | Methoxyl or isopropoxy pinacol borate |
| Solvent | Ether, THF, isopropyl ether, or MTBE |
| Reaction temperature | Reflux, 35–100 °C |
| Atmosphere | Argon (inert atmosphere) |
| Work-up | Acidic aqueous (pH 4–5), extraction with ethyl acetate |
| Yield | Approximately 70.5% (pinacol ester form) |
| Purity | >98% |
This method is noted for its simplicity, low cost, and suitability for scale-up due to easy separation and purification steps. The use of magnesium metal instead of more expensive palladium catalysts reduces cost significantly.
Lithium-Mediated Metalation and Boronation
Earlier literature and patents (e.g., US7045640B2) describe the preparation of related 5-formyl-2-furylboronic acid analogs using lithium reagents, which can be adapted for thiophene derivatives:
- Metalation of 4-bromo-5-formylthiophene or protected aldehyde derivatives with butyllithium or lithium diisopropylamide (LDA) at low temperatures (-40 to 0 °C).
- Reaction of the lithiated intermediate with trialkyl borates (e.g., trimethylborate or triisopropylborate).
- Acidic work-up to yield the boronic acid.
- Optional recrystallization to improve purity.
- Yields reported for similar furan derivatives are up to 75%.
- The method requires careful temperature control and dry, inert atmosphere.
- The boronic acids obtained are stable for extended periods.
- The method is more sensitive and requires stricter anhydrous conditions compared to magnesium-based methods.
Alternative Approaches via Lithiation and Boronation of Thiophene Derivatives
Research literature on thiophene boronic esters (e.g., Gendron and Vamvounis, 2015) provides insights into:
- Selective lithiation of thiophene rings using LDA or n-butyllithium.
- Subsequent treatment with trimethylborate or pinacol borate to form boronic esters.
- The use of pinacol or neopentylglycol as diols to form stable boronate esters.
- Purification by silica gel chromatography, as these boronic esters are stable towards silica.
This approach allows regioselective functionalization of thiophene rings at the 2- or 5-positions, enabling synthesis of this compound derivatives by appropriate choice of starting materials and lithiation conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Lithiation | LDA or n-BuLi, low temperature | Selective lithiation at 2- or 5-position |
| Boronation | Trimethylborate or pinacol borate | Formation of boronic ester |
| Work-up | Acidic aqueous quench | Isolation of boronic acid/ester |
| Purification | Silica gel chromatography (if needed) | High purity product |
Yields for such reactions vary but can be high (70–95%) depending on conditions and substrate purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Magnesium-mediated boronic ester formation (Patent CN103044470A) | 4-Bromo-thiophene-2-methylaldehyde, Mg, methoxyl pinacol borate | Reflux in ether, argon atmosphere | ~70.5 | Low cost, scalable, easy purification |
| Lithium-mediated metalation and boronation (Patent US7045640B2) | 4-Bromo-thiophene-2-formyl (protected), n-BuLi or LDA, trialkylborate | Low temp (-40 to 0 °C), inert atmosphere | ~75 | Requires strict anhydrous conditions, sensitive |
| Lithiation and boronation of thiophene derivatives (Research) | LDA or n-BuLi, trimethylborate or pinacol borate | Low temp lithiation, room temp boronation | 70–95 | Regioselective, stable boronic esters, chromatography purification |
Research Findings and Practical Considerations
- The magnesium-based method offers a practical balance between cost, ease of operation, and yield, making it suitable for industrial applications.
- Lithium-based methods provide higher yields but require more stringent conditions and handling of sensitive reagents.
- The choice of boronic ester (pinacol vs neopentylglycol) affects the stability and purification ease of the product.
- Protective groups on the formyl moiety may be necessary in some lithium-based protocols to prevent side reactions.
- Purification typically involves acid-base extraction, solvent crystallization, or silica gel chromatography depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: 5-(5-Carboxy-2-thienyl)-2-thiopheneboronic acid.
Reduction: 5-(5-Hydroxymethyl-2-thienyl)-2-thiopheneboronic acid.
Substitution: 5-(5-Bromo-2-thienyl)-2-thiopheneboronic acid or 5-(5-Nitro-2-thienyl)-2-thiopheneboronic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H7BO3S2
- CAS Number : 1369328-62-0
- Structural Features : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its utility in chemical reactions, especially in the context of cross-coupling reactions.
Organic Synthesis
5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is primarily utilized as a building block in organic synthesis:
- Suzuki-Miyaura Coupling : It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Applications
The compound's biological activities have been explored in various contexts:
- Molecular Probes : Due to its boronic acid group, it can act as a molecular probe for studying biological processes involving sugars and other nucleophiles.
- Drug Development : Research indicates that boronic acids can inhibit specific enzymes, making them potential candidates for drug development. For example, they have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which plays a role in pain management.
Material Science
In material science, this compound can be utilized to develop advanced materials:
- Boron-Doped Polymers : The compound can be incorporated into polymer matrices to enhance their properties, such as electrical conductivity and thermal stability.
Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
A study demonstrated that boronic acids, including derivatives similar to this compound, exhibited significant inhibition of FAAH with IC50 values in the low micromolar range. This suggests potential therapeutic applications in pain relief and inflammation management.
Case Study 2: Anticancer Activity
Research on related boronic acid derivatives revealed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The IC50 values indicated effective growth inhibition compared to standard treatments like 5-Fluorouracil, highlighting the potential of this compound in cancer therapy.
Mechanism of Action
The mechanism of action of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and probes for detecting biological molecules. The boronic acid group can interact with hydroxyl groups on sugars and other biomolecules, forming stable complexes that can be detected using various analytical techniques .
Comparison with Similar Compounds
Comparison with Other Thiopheneboronic Acid Derivatives
2-Thiopheneboronic Acid (CAS 6165-68-0)
- Structure : Simple thiophene ring with a boronic acid group at position 2.
- Properties : Lacks the formyl group, resulting in lower acidity (pKa ~8.6 for arylboronic acids) compared to 5-formyl-substituted analogs.
- Reactivity : Widely used in Suzuki-Miyaura couplings to synthesize biaryl compounds .
- Applications : Key building block for conductive polymers like polythiophenes .
5-Formyl-4-methylthiophene-2-boronic Acid (CAS 352530-25-7)
- Structure : Thiophene with a formyl group at position 5, a boronic acid at position 2, and a methyl group at position 4.
- Reactivity : Less studied but expected to exhibit modified cross-coupling efficiency due to steric effects.
Table 1: Thiopheneboronic Acid Derivatives Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 5-Formyl-2-thiopheneboronic acid | C₅H₅BO₃S | 155.96 | Formyl (C5), B(OH)₂ (C2) | High acidity, bifunctional reactivity |
| 2-Thiopheneboronic acid | C₄H₅BO₂S | 127.96 | B(OH)₂ (C2) | Standard cross-coupling reagent |
| 5-Formyl-4-methylthiophene-2-boronic acid | C₆H₇BO₃S | 169.99 | Formyl (C5), B(OH)₂ (C2), Methyl (C4) | Steric modulation, reduced acidity |
Comparison with Phenylboronic Acid Analogs
5-Trifluoromethyl-2-formylphenylboronic Acid
- Structure : Phenyl ring with a trifluoromethyl (CF₃) group at position 5 and a formyl group at position 2.
- Properties: The CF₃ group strongly withdraws electrons, increasing acidity (pKa ~7.2) compared to non-fluorinated analogs. It isomerizes to benzoxaborole in solution, enhancing antifungal activity by binding to leucyl-tRNA synthetase (LeuRS) .
- Biological Activity : Exhibits MIC values of 32 µg/mL against Bacillus cereus, outperforming the antifungal drug Tavaborole (MIC = 64 µg/mL) .
5-Formyl-2-methoxyphenylboronic Acid (CAS 127972-02-5)
- Structure : Phenyl ring with a methoxy group (electron-donating) at position 2 and a formyl group at position 5.
- Properties: Methoxy group reduces acidity compared to trifluoromethyl analogs. Limited data on biological activity .
Table 2: Phenylboronic Acid Analogs Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (Relative) | Biological Activity |
|---|---|---|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | C₈H₆BF₃O₃ | 218.94 | CF₃ (C5), Formyl (C2) | High (pKa ~7.2) | Antifungal, antibacterial |
| 5-Formyl-2-methoxyphenylboronic acid | C₈H₉BO₄ | 180.96 | OCH₃ (C2), Formyl (C5) | Moderate | Not reported |
Comparison with Furan-Based Boronic Acids
5-Formyl-2-furanylboronic Acid (CAS 27329-70-0)
- Structure : Furan ring with a formyl group at position 5 and boronic acid at position 2.
- Properties : The oxygen atom in furan increases electron density compared to thiophene, reducing acidity. Soluble in polar solvents like DMF and THF .
- Reactivity : Used in sequential Suzuki coupling and acylation reactions due to its bifunctional nature .
Reactivity in Cross-Coupling Reactions
5-Formyl-2-thiopheneboronic acid participates in Suzuki-Miyaura couplings, enabling the synthesis of heterobiaryl compounds. For example, coupling with 5-bromoindazoles yields 5-(thiophen-2-yl)indazoles, which are pharmacologically relevant . The formyl group allows post-coupling modifications, such as condensation or reduction, enhancing its utility in multi-step syntheses .
Biological Activity
5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid, also known as (5-formylthiophen-2-yl)boronic acid, is an organoboron compound with the molecular formula and a molecular weight of 155.96 g/mol. Its unique structure, featuring a boronic acid group linked to thiophene rings, positions it as a potentially valuable compound in medicinal chemistry and organic synthesis.
The compound is characterized by the following structural features:
- Molecular Formula :
- IUPAC Name : this compound
- Appearance : White to orange powder
- Solubility : Soluble in polar organic solvents
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its potential applications in drug development and its interaction with biological targets.
The primary mechanism of action involves the boronic acid moiety, which can interact with diols and other nucleophiles, facilitating the formation of covalent bonds with biological molecules. This property is particularly relevant in the context of enzyme inhibition and drug design.
Research Findings
Recent studies have indicated several key areas of biological activity:
-
Anticancer Properties :
- Research has shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines is currently under investigation.
- A study highlighted its potential in enhancing the efficacy of existing chemotherapeutic agents by modulating cellular pathways involved in drug resistance .
- Enzyme Inhibition :
- Drug Development :
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
- Case Study 1 : A study on its effects on breast cancer cell lines demonstrated significant cytotoxicity compared to standard treatments, suggesting a synergistic effect when used in combination with other chemotherapeutics.
- Case Study 2 : Inhibition assays revealed that this compound effectively reduced the activity of specific kinases involved in cancer progression, supporting its potential as a targeted therapy .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for preparing 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid, and how can anhydride impurities be managed?
Methodological Answer:
Synthesis typically involves Suzuki-Miyaura coupling between thiophene boronic acid precursors and formyl-substituted thiophene derivatives. For stabilization during synthesis, protective groups such as 1,3-propanediol cyclic esters (as seen in analogous boronic acids ) can mitigate premature reactivity. Post-synthesis, anhydride impurities (common in boronic acids ) are managed via recrystallization in non-polar solvents or column chromatography using silica gel with ethyl acetate/hexane gradients. Regular NMR (¹H, ¹³C) and LC-MS monitoring are critical to confirm purity and quantify anhydride content .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- ¹H and ¹³C NMR : To confirm the formyl group (δ ~9.8–10.2 ppm for aldehydes) and thiophene backbone (aromatic protons at δ 6.5–8.0 ppm) .
- FT-IR : Verify boronic acid B-O stretching (~1340 cm⁻¹) and formyl C=O stretch (~1680 cm⁻¹) .
- LC-MS : Detect anhydride impurities (e.g., dimeric species) via molecular ion peaks .
- XRD or DFT Calculations : For crystalline structure validation, quantum chemical optimizations (DFT-B3LYP/6-31G*) provide bond-length and angle data .
Advanced: How does the formyl group influence reactivity in cross-coupling reactions, and what side reactions are common?
Methodological Answer:
The electron-withdrawing formyl group reduces electron density at the boronic acid site, slowing Suzuki-Miyaura coupling rates compared to non-substituted thiopheneboronic acids . Competing side reactions include:
- Aldol Condensation : The formyl group may react with nucleophilic reagents (e.g., amines or alcohols), requiring inert conditions (dry DMF, N₂ atmosphere) .
- Boronate Hydrolysis : The boronic acid group is prone to hydrolysis; using anhydrous solvents (THF, DMSO) and low temperatures (0–4°C) minimizes degradation .
Comparative studies with methyl- or bromo-substituted analogs (e.g., 5-Methyl-2-thiopheneboronic Acid ) highlight reactivity differences.
Advanced: What strategies optimize this compound’s stability during storage and handling?
Methodological Answer:
- Storage : Under argon at –20°C in amber vials to prevent oxidation and light-induced degradation .
- Lyophilization : For long-term stability, lyophilize the compound as a solid and store with desiccants (silica gel) .
- Derivatization : Converting to pinacol esters (as seen in related compounds ) improves shelf life by protecting the boronic acid moiety.
Advanced: How does steric hindrance from the thiophene backbone affect catalytic applications?
Methodological Answer:
The fused thiophene rings introduce steric bulk, reducing accessibility for Pd catalysts in cross-coupling reactions. To mitigate this:
- Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to enhance turnover in Suzuki-Miyaura reactions .
- Solvent Effects : Polar aprotic solvents (DMAc, NMP) improve solubility and catalyst-substrate interaction .
Comparisons with less hindered analogs (e.g., 5-Bromothiophen-2-ylboronic Acid ) demonstrate lower yields for the formyl-substituted derivative, necessitating extended reaction times (24–48 hrs) .
Basic: What are the key challenges in quantifying anhydride content, and how are they addressed?
Methodological Answer:
Anhydride formation (e.g., boroxine rings) is common in boronic acids . Quantification methods include:
- ¹¹B NMR : Distinguishes boronic acid (δ ~28–32 ppm) from anhydrides (δ ~18–22 ppm) .
- Gravimetric Analysis : Heating samples to 100°C under vacuum removes volatile impurities, leaving anhydrides for mass comparison.
- HPLC with UV Detection : Using C18 columns and acetonitrile/water gradients, anhydrides elute earlier than the parent compound due to reduced polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
